molecular formula C25H23BrN2O2S2 B430443 4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430443
M. Wt: 527.5g/mol
InChI Key: MJQRDGJKXJROFA-UHFFFAOYSA-N
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Description

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones, which are characterized by a fused ring system incorporating pyran, thieno, and pyrimidine moieties.

Preparation Methods

The synthesis of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 4-bromobenzyl sulfide and 3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, enhancing the structural complexity of the compound.

Scientific Research Applications

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include:

These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical reactivity and biological activity

Properties

Molecular Formula

C25H23BrN2O2S2

Molecular Weight

527.5g/mol

IUPAC Name

4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H23BrN2O2S2/c1-25(2)12-19-20(14-30-25)32-22-21(19)23(29)28(13-16-6-4-3-5-7-16)24(27-22)31-15-17-8-10-18(26)11-9-17/h3-11H,12-15H2,1-2H3

InChI Key

MJQRDGJKXJROFA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5)C

Origin of Product

United States

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